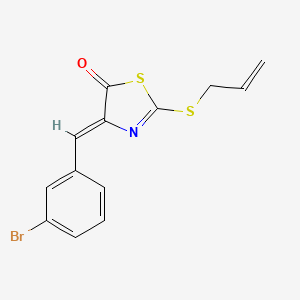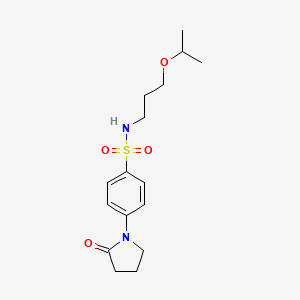
2-(allylthio)-4-(3-bromobenzylidene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-4-(3-bromobenzylidene)-1,3-thiazol-5(4H)-one, commonly known as ABT, is a thiazole compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. ABT is a synthetic compound that is not found naturally in any organism, and it has been synthesized using various methods.
作用机制
The mechanism of action of ABT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and proliferation of cancer cells and viruses. ABT has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis, leading to the inhibition of cell growth and proliferation. ABT has also been shown to inhibit the activity of the protein Bcl-2, which is involved in the regulation of apoptosis, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects
ABT has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and inhibition of viral replication. ABT has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the accumulation of DNA damage and the induction of cell death.
实验室实验的优点和局限性
ABT has several advantages for lab experiments, including its potent activity against various bacterial strains and its potential use as an anticancer and antiviral agent. However, ABT also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
未来方向
There are several future directions for the study of ABT, including the development of more efficient synthesis methods, the investigation of its potential use as an antibacterial agent, and the development of more potent and selective analogs of ABT for use as anticancer and antiviral agents. Additionally, the investigation of the mechanism of action of ABT and its potential interactions with other drugs and compounds could provide valuable insights into its therapeutic potential.
合成方法
ABT can be synthesized using various methods, including the condensation reaction of 3-bromobenzaldehyde and 2-mercapto-N-allylacetamide in the presence of acetic acid. Another method involves the reaction of 3-bromobenzaldehyde with thiourea and allyl bromide in the presence of sodium hydroxide. The yield of ABT using these methods can range from 60% to 80%.
科学研究应用
ABT has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of ABT is in medicinal chemistry, where it has been shown to exhibit anticancer, antitumor, and antiviral activities. ABT has also been studied for its potential use as an antibacterial agent, and it has been found to have potent activity against various bacterial strains.
属性
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS2/c1-2-6-17-13-15-11(12(16)18-13)8-9-4-3-5-10(14)7-9/h2-5,7-8H,1,6H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBLICUAHYNWED-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC(=CC=C2)Br)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC(=CC=C2)Br)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-bromobenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)
![1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)
![10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111516.png)
![4-(benzyloxy)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5111519.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)

![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5111572.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)